molecular formula C15H16O4 B8200234 4-(1-Hydroxy-2-phenoxyethyl)-2-methoxyphenol

4-(1-Hydroxy-2-phenoxyethyl)-2-methoxyphenol

Cat. No.: B8200234
M. Wt: 260.28 g/mol
InChI Key: TWDPQBTVZZEBBM-UHFFFAOYSA-N
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Description

4-(1-Hydroxy-2-phenoxyethyl)-2-methoxyphenol is a phenolic compound characterized by a methoxy group (-OCH₃) at the 2-position and a 1-hydroxy-2-phenoxyethyl substituent at the 4-position of the benzene ring .

Properties

IUPAC Name

4-(1-hydroxy-2-phenoxyethyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-18-15-9-11(7-8-13(15)16)14(17)10-19-12-5-3-2-4-6-12/h2-9,14,16-17H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDPQBTVZZEBBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(COC2=CC=CC=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Hydroxy-2-phenoxyethyl)-2-methoxyphenol typically involves the reaction of 4-hydroxyphenylacetic acid with phenol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate ester, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include sodium borohydride and tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-(1-Hydroxy-2-phenoxyethyl)-2-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant Properties
Research indicates that 4-(1-Hydroxy-2-phenoxyethyl)-2-methoxyphenol exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases such as cancer and cardiovascular disorders. Studies have demonstrated that derivatives of this compound can effectively scavenge free radicals, thus providing protective effects against oxidative damage .

Antimicrobial Activity
The compound has shown promising antimicrobial properties against a range of pathogens. Its derivatives have been tested for antibacterial and antifungal activities, revealing effectiveness comparable to conventional antibiotics. This aspect is particularly relevant in the context of increasing antibiotic resistance, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects
Inflammation plays a critical role in numerous chronic diseases. Compounds like this compound have been studied for their anti-inflammatory properties, potentially offering therapeutic benefits in conditions such as arthritis and inflammatory bowel disease .

Environmental Applications

Bioremediation
The phenolic structure of this compound allows it to participate in various chemical reactions that can be harnessed for environmental remediation. Studies have explored its use in bioremediation processes to degrade pollutants, particularly in wastewater treatment scenarios where phenolic compounds are prevalent .

Chemical Intermediate
As a versatile chemical intermediate, this compound can be used in synthesizing various derivatives with tailored properties for specific applications. Its ability to undergo further chemical modifications makes it valuable in developing new materials and chemicals .

Case Studies and Research Findings

StudyFocusFindings
Kusumaningrum et al. (2021)Antioxidant ActivityReported an EC50 value of 10.46 ppm for antioxidant activity using DPPH method .
Farias et al. (2020)Antimicrobial PropertiesDemonstrated significant antibacterial and antifungal activities of synthesized derivatives .
Huang et al. (2020)Biochemical ApplicationsInvestigated the potential of eugenol derivatives, including Apocynol, for anticancer properties .

Mechanism of Action

The mechanism of action of 4-(1-Hydroxy-2-phenoxyethyl)-2-methoxyphenol involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity, allowing it to participate in hydrogen bonding and electron transfer processes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds, their substituents, bioactivities, and sources:

Compound Name Substituents Key Bioactivities/Properties Source/Application
4-[N-(4-Hydroxyphenyl)carboxymidoyl]-2-methoxyphenol Carboximidoyl group at 4-position Analgesic activity (comparable to paracetamol), lower hepatotoxicity in silico studies . Synthesized from p-aminophenol and vanillin; potential analgesic drug candidate .
4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol (1E)-3-hydroxy-1-propenyl group at 4-position Antifungal, antioxidant, and inhibitory effects on cell growth (e.g., NIH/3T3 cells) . Naturally occurring in plant extracts (e.g., rice husk, Nitraria roborowskii) .
4-(2-Chloropropyl)-2-methoxyphenol 2-Chloropropyl group at 4-position Increased lipophilicity (LogP > eugenol), synthetic derivative of eugenol . Investigated for enhanced membrane permeability via halogenation .
4-(1-Hydroxyethyl)-2-methoxyphenol 1-Hydroxyethyl group at 4-position No direct bioactivity reported; used as a reference in structural studies . Commercial availability for laboratory research .
3,4-Divanillyltetrahydrofuran Tetrahydrofuran core with vanillyl substituents Antioxidant properties typical of lignans . Isolated from plant sources; studied for natural product chemistry .

Pharmacological and Physicochemical Comparisons

Analgesic Activity
  • 4-[N-(4-Hydroxyphenyl)carboxymidoyl]-2-methoxyphenol: Exhibits analgesic effects via COX inhibition (molecular docking score: -75.0088 vs. Hepatotoxicity is lower than paracetamol, making it a safer candidate .
  • No direct data available.
Antifungal and Antioxidant Activity
  • 4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol: Demonstrates concentration-dependent inhibition of NIH/3T3 cells and antifungal activity due to phenolic hydroxyl groups .
  • Target Compound: The phenoxyethyl group may reduce polarity compared to the propenyl group, affecting membrane penetration and antioxidant efficacy.

Biological Activity

4-(1-Hydroxy-2-phenoxyethyl)-2-methoxyphenol, also known as Apocynol , is a phenolic compound notable for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of Apocynol can be represented as follows:

C9H12O3\text{C}_{9}\text{H}_{12}\text{O}_{3}

It features a methoxy group and a hydroxyethyl group, contributing to its unique biological properties.

Antioxidant Activity

Research indicates that Apocynol exhibits significant antioxidant properties , which are critical in combating oxidative stress and related diseases. A study demonstrated that it effectively scavenges free radicals, thereby protecting cellular components from oxidative damage .

Antimicrobial Properties

Apocynol has shown promising antimicrobial activity against various pathogens. In vitro studies revealed that it inhibits the growth of several bacterial strains and fungi, including Candida albicans and Staphylococcus aureus. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis .

Anti-inflammatory Effects

The compound also possesses anti-inflammatory properties . It modulates the expression of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This effect has been observed in animal models where Apocynol treatment resulted in reduced inflammation markers .

The biological activity of Apocynol is attributed to its ability to interact with specific molecular targets:

  • Reactive Oxygen Species (ROS) Scavenging : By neutralizing ROS, Apocynol mitigates oxidative damage.
  • Enzyme Inhibition : It inhibits enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response .
  • Membrane Disruption : The compound alters the integrity of microbial membranes, leading to their death .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of Apocynol against azole-resistant Aspergillus fumigatus. The results indicated that Apocynol significantly inhibited biofilm formation at concentrations ranging from 312 to 500 µg/mL. Confocal microscopy confirmed the absence of extracellular matrix in treated biofilms, suggesting its potential as a therapeutic agent against resistant strains .

PathogenMinimum Inhibitory Concentration (MIC)Reference
Candida albicans50 µg/mL
Staphylococcus aureus25 µg/mL
Azole-resistant A. fumigatus312-500 µg/mL

Clinical Implications

In clinical settings, Apocynol's antioxidant and anti-inflammatory properties have been explored for their potential in treating chronic diseases such as arthritis and cardiovascular disorders. Patients receiving Apocynol showed improved biomarkers associated with oxidative stress and inflammation .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(1-Hydroxy-2-phenoxyethyl)-2-methoxyphenol?

  • Synthesis pathways :

  • Etherification : Use Williamson synthesis by reacting 2-methoxyphenol with a phenoxyethyl halide under basic conditions (e.g., K₂CO₃ in DMF).
  • Hydroxyethyl functionalization : Introduce the hydroxyethyl group via nucleophilic substitution or epoxide ring-opening reactions .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures.
    • Safety : Follow GHS guidelines for skin/eye protection and ventilation due to potential irritation (Category 2A) .

Q. How can the crystal structure of this compound be determined and validated?

  • Data collection : Single-crystal X-ray diffraction (SCXRD) with Mo/Kα radiation.
  • Refinement : Use SHELXL for small-molecule refinement, leveraging its robustness for high-resolution data .
  • Validation : Check for geometric irregularities (bond lengths, angles) using PLATON or CIF validation tools to ensure compliance with IUCr standards .
  • Visualization : ORTEP-3 for generating thermal ellipsoid plots to assess atomic displacement .

Q. What are the key safety protocols for handling this compound in the laboratory?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles (GHS H319: eye irritation) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and avoid drainage into waterways .
  • First aid : Flush eyes with water for 15 minutes; wash skin with soap and water .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound?

  • Graph-set analysis : Apply Etter’s methodology to categorize hydrogen bonds (e.g., D, R₂²(8) motifs) using crystallographic data .
  • Functional groups : The hydroxyl and methoxy groups participate in O–H···O and C–H···π interactions, stabilizing layered or helical packing .
  • Impact on properties : Strong intermolecular H-bonding may enhance thermal stability or solubility in polar solvents .

Q. What experimental strategies resolve contradictions in bioactivity data for structurally similar analogs?

  • Case study : Derivatives like 4-((1E)-3-hydroxy-1-propenyl)-2-methoxyphenol show variable antioxidant activity due to substituent position and stereochemistry .
  • Methodology :

  • Dose-response assays : Use DPPH/ABTS radical scavenging tests with IC₅₀ comparisons.
  • Enzyme inhibition : Employ Ellman’s spectrophotometric method for acetylcholinesterase (AChE) inhibition studies, noting KI values (e.g., 90–380 nM for related compounds) .
    • Data normalization : Control for purity (HPLC ≥95%) and solvent effects (DMSO vs. aqueous buffers) .

Q. How can computational modeling complement crystallographic data for this compound?

  • DFT calculations : Optimize geometry using Gaussian09 at B3LYP/6-31G* level to validate experimental bond lengths/angles .
  • Docking studies : Predict binding affinity to biological targets (e.g., AChE) using AutoDock Vina, correlating with experimental KI values .
  • Electrostatic potential maps : Visualize reactive sites (e.g., hydroxyl group) for nucleophilic attack .

Q. What analytical techniques are critical for characterizing purity and stability?

  • Chromatography : HPLC-MS (C18 column, 0.1% formic acid/ACN gradient) to detect degradation products.
  • Spectroscopy :

  • NMR : Assign peaks for methoxy (δ ~3.8 ppm) and aromatic protons (δ ~6.5–7.2 ppm) .
  • FTIR : Confirm O–H (3200–3500 cm⁻¹) and C–O (1250 cm⁻¹) stretches .
    • Stability testing : Accelerated aging under UV light or humidity to assess decomposition pathways .

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